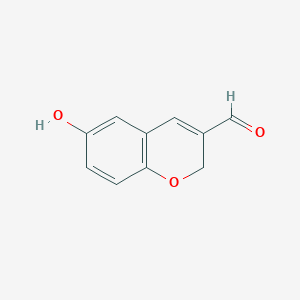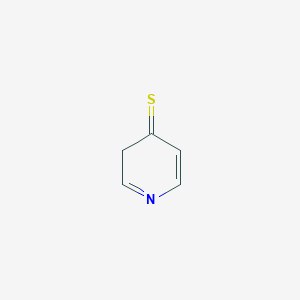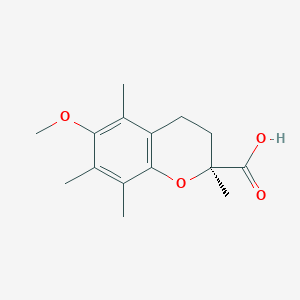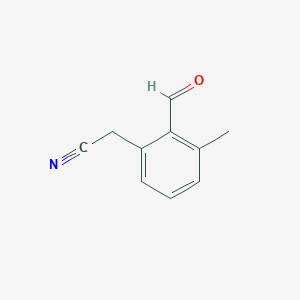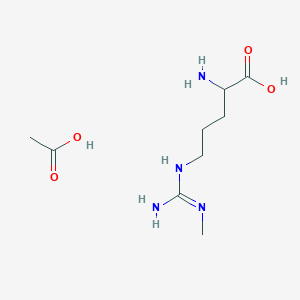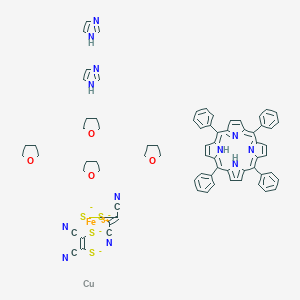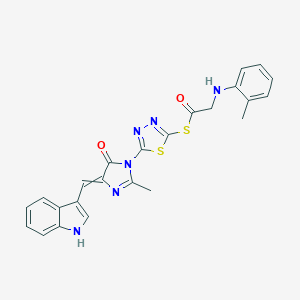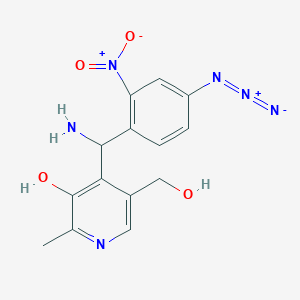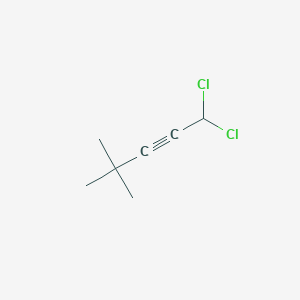
1,1-Dichloro-4,4-dimethylpent-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-4,4-dimethylpent-2-yne, also known as DCDM, is a chemical compound that belongs to the family of alkynes. It is widely used in scientific research due to its unique properties.
Wirkmechanismus
1,1-Dichloro-4,4-dimethylpent-2-yne is an alkyne that is known to be a potent inhibitor of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of drugs, toxins, and other foreign substances in the body. 1,1-Dichloro-4,4-dimethylpent-2-yne binds to the active site of cytochrome P450 enzymes, preventing them from metabolizing their substrates. This inhibition can lead to changes in the pharmacokinetics and toxicity of drugs.
Biochemische Und Physiologische Effekte
1,1-Dichloro-4,4-dimethylpent-2-yne has been shown to have a wide range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells. 1,1-Dichloro-4,4-dimethylpent-2-yne has also been shown to cause apoptosis, or programmed cell death, in cancer cells. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne has been found to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Dichloro-4,4-dimethylpent-2-yne in lab experiments is its ability to selectively inhibit cytochrome P450 enzymes. This makes it a valuable tool for studying drug metabolism and toxicity. However, 1,1-Dichloro-4,4-dimethylpent-2-yne has some limitations. It is a highly reactive compound that can be difficult to handle and store. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research. One area of interest is the development of new drugs that can selectively inhibit cytochrome P450 enzymes. 1,1-Dichloro-4,4-dimethylpent-2-yne can be used as a starting point for the synthesis of these drugs. Another area of interest is the study of 1,1-Dichloro-4,4-dimethylpent-2-yne's effects on the microbiome. Recent research has shown that 1,1-Dichloro-4,4-dimethylpent-2-yne can inhibit the growth of certain bacteria and fungi, which could have implications for the treatment of infections. Finally, 1,1-Dichloro-4,4-dimethylpent-2-yne's ability to induce apoptosis in cancer cells makes it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that has many scientific research applications. Its ability to selectively inhibit cytochrome P450 enzymes makes it a valuable tool for studying drug metabolism and toxicity. 1,1-Dichloro-4,4-dimethylpent-2-yne has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research, including the development of new drugs and the study of its effects on the microbiome.
Synthesemethoden
1,1-Dichloro-4,4-dimethylpent-2-yne can be synthesized by the reaction of 2,3-dichloro-2,3-dimethylbutane with sodium acetylide. This reaction produces 1,1-Dichloro-4,4-dimethylpent-2-yne as a yellow liquid with a boiling point of 98-100°C.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that is used in various scientific research applications. It is commonly used as a reagent in organic synthesis and as a precursor to other chemicals. 1,1-Dichloro-4,4-dimethylpent-2-yne is also used in the production of pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
139185-47-0 |
|---|---|
Produktname |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
1,1-dichloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H10Cl2/c1-7(2,3)5-4-6(8)9/h6H,1-3H3 |
InChI-Schlüssel |
UBHCNGACASUDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(Cl)Cl |
Kanonische SMILES |
CC(C)(C)C#CC(Cl)Cl |
Synonyme |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
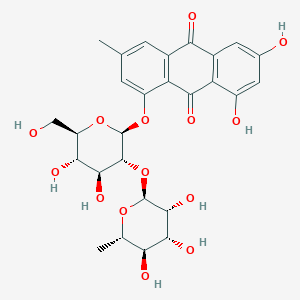
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
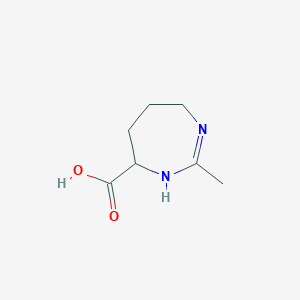
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
